molecular formula C12H22N2O B5468720 1-allyl-4-pentanoylpiperazine

1-allyl-4-pentanoylpiperazine

Cat. No. B5468720
M. Wt: 210.32 g/mol
InChI Key: BDCNRDTWRNAASJ-UHFFFAOYSA-N
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Description

“1-allyl-4-pentanoylpiperazine” likely refers to a piperazine derivative. Piperazine is a heterocyclic amine consisting of a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “1-allyl” and “4-pentanoyl” parts suggest that there are allyl (a three-carbon alkene group) and pentanoyl (a five-carbon alkanoyl group) substituents attached to the piperazine ring.


Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with various electrophiles . The allyl and pentanoyl groups could potentially be introduced through substitution reactions, although the specifics would depend on the reactivity of the starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a piperazine ring with the allyl and pentanoyl groups attached. The allyl group would introduce unsaturation into the molecule, while the pentanoyl group would be a carbonyl-containing substituent .


Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. The allyl group could potentially undergo reactions typical of alkenes, such as addition reactions . The pentanoyl group, being a carbonyl group, could undergo various reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of the piperazine ring could impart basicity to the molecule. The allyl group might make the molecule more hydrophobic, while the pentanoyl group could increase its reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of “1-allyl-4-pentanoylpiperazine”. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological targets .

Safety and Hazards

The safety and hazards of “1-allyl-4-pentanoylpiperazine” would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “1-allyl-4-pentanoylpiperazine” would depend on its potential applications. If it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-(4-prop-2-enylpiperazin-1-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-5-6-12(15)14-10-8-13(7-4-2)9-11-14/h4H,2-3,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCNRDTWRNAASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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